5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClc1cnc2[nH]ccc2c1
. The N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.58 . The compound is solid in form .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a versatile building block in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of 4-substituted 7-azaindole derivatives, as demonstrated by Figueroa‐Pérez et al. (2006) in their work on efficient synthesis methods (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006). Similarly, Alekseyev et al. (2017) developed a method for synthesizing 5-chloro-7-azaindoles using Fischer reaction, contributing to the development of previously unknown heterocyclic structures (Alekseyev, Amirova, & Terenin, 2017).
Development of Antibacterial Agents
Research by Abdel-Mohsen and Geies (2008) indicates that this compound derivatives can be utilized in the development of antibacterial agents. They synthesized pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, some of which were screened for antibacterial properties (Abdel-Mohsen & Geies, 2008).
Radiochemical Synthesis for PET Imaging
The compound has been used in the development of high-affinity ligands for studying nicotinic acetylcholine receptors via positron emission tomography (PET). Brown et al. (2001) discussed the radiochemical synthesis of a related compound, demonstrating its potential in neuroimaging studies (Brown, Pavlova, Mukhin, Kimes, & Horti, 2001).
Synthesis of Biologically Active Compounds
Research into the synthesis of biologically active compounds using this compound has been substantial. For instance, Sroor (2019) prepared pyrrolo[2,3-b]pyridine scaffolds for potential biological applications, showcasing the diversity of compounds that can be synthesized from this chemical (Sroor, 2019).
Optical and Ecto-5'-Nucleotidase Inhibitory Effects
Miliutina et al. (2018) explored the synthesis of pyrazolopyridines and benzofuropyridines, finding that these products exhibit strong fluorescence and significant ecto-5'-nucleotidase inhibition properties. This highlights the compound's role in developing novel materials with unique optical and biological properties (Miliutina, Janke, Hassan, Zaib, Iqbal, Lecka, Sévigny, Villinger, Friedrich, Lochbrunner, & Langer, 2018).
Safety and Hazards
Future Directions
Given the therapeutic importance of pexidartinib, a kinase inhibitor drug for which 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is an intermediate, knowledge of the structure of this compound and the analysis of its intermolecular interactions provide valuable information for further studies, such as the investigation of biological and physicochemical properties .
Mechanism of Action
Target of Action
It is known that similar compounds act by inhibiting multiple receptor tyrosine kinases .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect various pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of potent VEGFR-2 inhibitors . It interacts with enzymes and proteins involved in these pathways, such as receptor tyrosine kinases. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as receptor tyrosine kinases, by binding to their active sites . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.
Properties
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFWBHQWOFZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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